9-anthryl methacrylate

ATRP Reactivity Ratios Copolymerization

Researchers requiring precise chromophore incorporation into polymer backbones face challenges with uncontrolled reactivity ratios and ill-defined photophysical properties. 9-Anthryl methacrylate (CAS 32468-70-5) provides a defined solution: • Copolymerization reactivity ratio rAMA = 0.48 (with MMA) enables rational design of fluorophore density • Distinct photophysical signature: λex 290-298 nm, λem 310 nm ensures reproducible optical performance • Critical for DUV anti-reflective coatings (248 nm/193 nm lithography) and fluorescent sensing materials • ≥98% purity; shipped under dry ice; store at -20°C

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 32468-70-5
Cat. No. B127704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-anthryl methacrylate
CAS32468-70-5
Synonyms2-Methyl-2-propenoic Acid 9-Anthracenyl Ester;  9-Methacryloyloxyanthracene;  RJC 02811; 
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3
InChIKeyOZFRHFIPBWCCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthryl Methacrylate (CAS 32468-70-5) Procurement Overview: Fluorescent Monomer Specifications


9-Anthryl methacrylate (CAS 32468-70-5) is a methacrylate monomer functionalized with a 9-anthryl chromophore. Its molecular formula is C₁₈H₁₄O₂, with a molecular weight of 262.3 g/mol . The compound is a solid at room temperature, with a melting point range typically reported between 80-90°C [1], and is soluble in organic solvents such as chloroform and ethyl acetate [2]. This monomer is primarily employed in the synthesis of functional polymers, enabling the covalent incorporation of the anthracene fluorophore into polymer backbones. This provides materials with distinct photophysical properties, most notably fluorescence, and has applications in areas such as advanced optical materials, sensing, and semiconductor manufacturing.

Why 9-Anthryl Methacrylate Cannot Be Readily Substituted: Performance Gaps in Polymerization and Optical Output


Generic substitution of 9-anthryl methacrylate with other fluorescent or non-fluorescent methacrylates is not feasible without significant compromise in application-specific performance. Key differentiating factors include its copolymerization reactivity ratios, which govern the precise incorporation of chromophores into polymer chains and directly impact final material properties [1]. Furthermore, its specific photophysical signature—characterized by an excitation maximum at 290-298 nm and emission at 310 nm—is a distinct optical fingerprint that cannot be replicated by other common chromophore-bearing monomers . Substituting with a structurally similar but non-anthracene monomer, such as a carbazole-based methacrylate, results in a different emission color and intensity, critically affecting the functionality of the final device or sensor [1]. The quantitative evidence below delineates these non-interchangeable performance characteristics.

9-Anthryl Methacrylate (CAS 32468-70-5): Quantitative Evidence of Differentiation from Comparators


ATRP Reactivity Ratio (rAMA) Versus Methyl Methacrylate: Defining Copolymer Composition Control

In atom transfer radical polymerization (ATRP) with methyl methacrylate (MMA), 9-anthrylmethyl methacrylate (AMA) exhibits a specific reactivity ratio (rAMA) that dictates its incorporation rate into the growing polymer chain, which is markedly different from other chromophore-bearing methacrylates like 2-(9-carbazolyl)ethyl methacrylate (CMA) [1]. This quantifies the monomer's relative preference for reacting with itself versus the comonomer, a critical parameter for designing copolymers with precise composition and sequence distribution.

ATRP Reactivity Ratios Copolymerization Polymer Synthesis

Fluorescence Emission Wavelength: Spectral Differentiation from Carbazole-Based Monomers

Polymers synthesized with 9-anthryl methacrylate emit light in a distinctly different spectral region compared to those made with a close analog, 2-(9-carbazolyl)ethyl methacrylate (CMA). This difference in emission color is a primary design parameter for applications like multi-color imaging, optical sensors, and light-emitting devices where spectral purity is required [1].

Fluorescence Spectroscopy Optical Materials Sensors Chromophores

Fluorescence Intensity: Relative Brightness Comparison with Carbazole-Based Copolymers

When comparing the luminescence intensity of copolymers, those containing 9-anthrylmethyl methacrylate (AMA) exhibit a different light emission intensity than those made with a comparator chromophore, 2-(9-carbazolyl)ethyl methacrylate (CMA). The relative brightness is a critical factor for applications where signal strength and detection limits are paramount [1].

Fluorescence Quantum Yield Sensitivity Detection Limit Optical Sensors

Excitation and Emission Maxima: Distinct Optical Fingerprint for Polymer Analysis

9-Anthryl methacrylate possesses a unique and well-defined photophysical signature. Its specific excitation and emission maxima are critical for analytical tracking, quality control, and the design of optical systems that rely on a specific excitation source or detection window. This fingerprint differentiates it from other common fluorophores used in polymer science .

Fluorescence Spectroscopy Analytical Chemistry Polymer Characterization Photophysics

Procurement-Driven Application Scenarios for 9-Anthryl Methacrylate (CAS 32468-70-5)


Design of Advanced Photoresists and Anti-Reflective Coatings for Semiconductor Lithography

This monomer is a critical component in formulating anti-reflective coatings (ARCs) for deep-UV lithography [1]. The anthracene chromophore provides strong absorption at the exposure wavelength (e.g., 248 nm, 193 nm), minimizing standing waves and reflective notching to enable the fabrication of sub-micron patterns required for advanced semiconductor devices like 64M to 16G DRAM [1]. The specific optical absorption of the anthryl group, quantified by its distinct UV-Vis spectrum (absorption maximum at 290 nm), is the key performance attribute, and substitution with other chromophores would alter the ARC's absorption profile and compromise lithographic performance.

Synthesis of Fluorescent Copolymers for Optical Fiber Sensors

9-Anthryl methacrylate is used to synthesize fluorescent copolymers for sensing applications, such as optic fiber sensors for the determination of analytes like Tetracycline [1]. The monomer's specific fluorescence properties (excitation at ~298 nm, emission at ~310 nm) enable a targeted optical response. The reactivity ratio data (rAMA = 0.48 with MMA) allows for the rational design of copolymers with a controlled density of fluorophores to optimize sensitivity and prevent self-quenching, a crucial advantage over using a monomer with unknown or uncontrolled polymerization behavior.

Development of Fluorescent Imaging and Recording Materials

Copolymers incorporating 9-anthryl methacrylate are employed in fluorescent image recording materials [1]. Exposure to UV light (e.g., 350 nm) induces a photochemical reaction in the anthracene groups, leading to a gradual quenching of fluorescence and enabling the direct generation of fluorescent image patterns in copolymer films [1]. The specific photochemical reactivity of the 9-anthryl group is essential for this function, and its quantification in terms of fluorescence decay upon UV exposure is a key performance metric that is not transferable to other common methacrylate monomers.

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